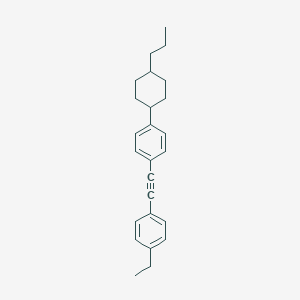

1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30/c1-3-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(4-2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBHMDVHVYVIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910591 | |

| Record name | 1-Ethyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107949-21-3 | |

| Record name | 1-Ethyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(4-Ethylphenyl)ethinyl]-4-(trans-4-propylcyclohexyl)-be nzol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the cyclohexyl group: This step involves the preparation of trans-4-propylcyclohexylbenzene through a series of reactions starting from benzene derivatives.

Final coupling: The final step involves coupling the ethynylated cyclohexylbenzene with ethylbenzene under specific reaction conditions to form the desired compound.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group using reagents like hydrogen gas and a palladium catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The ethynyl group allows for strong π-π interactions with aromatic systems, while the cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 107949-21-3

- Molecular Formula : C₂₅H₃₀

- Molecular Weight : 330.51 g/mol

- Structure : Comprises an ethyl group at the para position of a benzene ring connected via an ethynyl (–C≡C–) linkage to a trans-4-propylcyclohexyl-substituted phenyl group .

- Physical Properties : Density = 1.01 g/cm³; stored at room temperature under dry conditions .

Applications : Primarily used in industrial and scientific research, likely in liquid crystal materials (LCMs) due to its rigid, planar structure .

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substitutions

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., hexyl in CAS 117923-34-9) enhance hydrophobicity but may reduce synthetic viability .

- Oxygen-Containing Groups : Methoxy/ethoxy substituents (e.g., CAS 116903-48-1) increase polarity and boiling points .

- Cyclohexyl Modifications : Trans-4-pentylcyclohexyl (CAS 372983-17-0) vs. trans-4-propylcyclohexyl (target compound) alters steric effects and mesophase behavior in LCMs .

Fluorinated Derivatives

Key Observations :

Environmental and Reactivity Profiles

Biologische Aktivität

1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene, also known by its CAS number 107949-21-3, is a compound that belongs to the class of ethynylbenzenes. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.51 g/mol. Its structure includes an ethynyl group linked to a phenyl ring, which is further substituted with a cyclohexyl group. This configuration may influence its biological activity, particularly in terms of receptor interactions and metabolic stability.

| Property | Value |

|---|---|

| CAS Number | 107949-21-3 |

| Molecular Formula | C25H30 |

| Molecular Weight | 330.51 g/mol |

| Purity | ≥97% |

| Solubility | Poorly soluble |

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on ethynyl-substituted phenols have shown promising results against various cancer cell lines, suggesting that the ethynyl moiety could enhance cytotoxic effects through mechanisms such as apoptosis induction or cell cycle arrest .

A notable case study involved the evaluation of similar compounds against human cancer cell lines, where modifications in substituents significantly impacted their potency. The presence of bulky groups like propylcyclohexane was found to optimize interaction with specific receptors involved in tumor growth .

Hormonal Activity

The compound's structure suggests potential interactions with hormonal pathways, particularly estrogen receptors. Ethynyl derivatives have been studied for their ability to modulate estrogenic activity, which could be beneficial in hormone-related cancers . In vitro assays demonstrated that certain structural modifications could enhance binding affinity to estrogen receptors, leading to altered gene expression profiles associated with cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenolic ring can significantly alter biological activity.

- Steric Hindrance : Bulky substituents like trans-4-propylcyclohexane can enhance hydrophobic interactions, improving binding affinity to target proteins.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increased activity |

| Electron-withdrawing | Decreased activity |

| Bulky groups | Enhanced binding |

Case Studies

- Antitumor Activity : A study evaluated a series of ethynyl-substituted compounds for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with similar structures exhibited significant tumor regression compared to controls .

- Estrogen Receptor Modulation : Another investigation focused on the estrogenic activity of various ethynylestradiol analogs, revealing that certain modifications led to increased receptor binding and transcriptional activity .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A key route includes:

Formation of the ethynyl intermediate : Sonogashira coupling between a halogenated benzene derivative (e.g., 4-bromoethylbenzene) and a terminal alkyne precursor.

Introduction of the propylcyclohexyl group : Suzuki-Miyaura cross-coupling with a trans-4-propylcyclohexylphenyl boronic acid derivative.

Critical conditions include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .

- Temperature control (60–80°C) to prevent side reactions.

- Purification via column chromatography or recrystallization to isolate the trans isomer .

Q. How is the compound characterized to confirm its molecular structure and purity?

Methodological Answer: Key characterization techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and trans-configuration of the cyclohexyl group (e.g., axial vs. equatorial proton signals) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% purity required for material science applications) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₂₅H₃₀O, exact mass 346.5 g/mol) .

Advanced Research Questions

Q. What are the primary reaction pathways of this compound under oxidative or reductive conditions, and how do substituents influence these pathways?

Methodological Answer:

- Oxidation : The ethynyl linkage is susceptible to oxidation by KMnO₄ or CrO₃, yielding diketones or carboxylic acids. Substituents like electron-donating groups (e.g., ethoxy) slow oxidation rates .

- Reduction : Hydrogenation (H₂/Pd-C) reduces the ethynyl bond to a single bond, forming a dihydro derivative. The trans-cyclohexyl group sterically hinders full saturation .

- Substitution : The ethoxy group can undergo nucleophilic substitution (e.g., with HI to form a hydroxyl group), influenced by the electron-withdrawing ethynyl moiety .

Q. How can researchers address contradictions in experimental data regarding reaction mechanisms, such as hydroxyl radical-mediated degradation?

Methodological Answer: Conflicting mechanistic data (e.g., ·OH attacking alkyl vs. aromatic regions ) can be resolved via:

- Isotopic Labeling : Using deuterated analogs to track reaction sites.

- Computational Modeling : Density Functional Theory (DFT) to compare activation energies of competing pathways .

- Advanced Spectroscopy : Time-resolved EPR to detect radical intermediates.

Q. What computational methods are employed to predict the mesomorphic properties of this compound in liquid crystal applications?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : To model phase transitions (nematic-to-isotropic) and predict clearing temperatures .

- Quantum Mechanics (QM) : DFT calculations to optimize molecular geometry and polarizability, critical for dielectric anisotropy .

- Structure-Property Relationships : Correlating substituent effects (e.g., fluoro vs. ethoxy groups) with mesophase stability .

Q. What strategies are effective in modifying the ethynyl linkage to enhance thermal stability for high-temperature applications?

Methodological Answer:

- Electron-Withdrawing Substituents : Introducing fluorine atoms adjacent to the ethynyl bond increases thermal resistance (e.g., 2,3-difluoro derivatives ).

- Cross-Linking : Radical-initiated polymerization of ethynyl groups to form conjugated polymers with higher decomposition temperatures .

- Steric Shielding : Bulky substituents (e.g., tert-butyl) on the benzene ring reduce molecular motion, delaying phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.